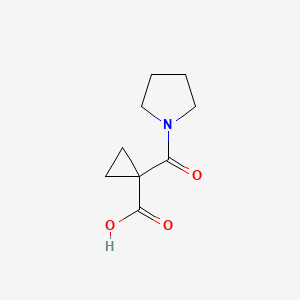![molecular formula C12H16BrN B1527361 [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine CAS No. 1223714-50-8](/img/structure/B1527361.png)
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine
Descripción general
Descripción
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine: is an organic compound that features a cyclopropylmethylamine moiety attached to a 3-bromo-phenyl-ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the reaction of 3-bromo-phenyl-ethylamine with cyclopropylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Copper(I) bromide, diazonium salts, aqueous or organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of novel pharmaceuticals and therapeutic agents.
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
- [2-(3-Chloro-phenyl)-ethyl]cyclopropylmethyl-amine
- [2-(3-Fluoro-phenyl)-ethyl]cyclopropylmethyl-amine
- [2-(3-Methyl-phenyl)-ethyl]cyclopropylmethyl-amine
Comparison:
- Uniqueness: The presence of the bromine atom in [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- Reactivity: The bromine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives.
- Biological Activity: The compound’s biological activity may differ from its analogs due to variations in electronic and steric effects, affecting its binding affinity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTQCPOXODHCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)



amine](/img/structure/B1527288.png)


![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)

![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
